An In-depth Technical Guide to the Chemical Properties of 1,2-Dibutoxy-4,5-dinitrobenzene
An In-depth Technical Guide to the Chemical Properties of 1,2-Dibutoxy-4,5-dinitrobenzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical properties of 1,2-Dibutoxy-4,5-dinitrobenzene. Given the limited direct experimental data for this specific compound, this document leverages data from its close structural analog, 1,2-dimethoxy-4,5-dinitrobenzene, to provide a robust and scientifically grounded resource. The principles of chemical reactivity and structure-property relationships allow for informed extrapolation, which will be clearly indicated throughout this guide.
Introduction
1,2-Dibutoxy-4,5-dinitrobenzene is a nitroaromatic compound with potential applications in organic synthesis and as an intermediate in the development of novel therapeutics. The presence of two nitro groups on the benzene ring significantly influences its chemical reactivity, making it a versatile building block. The dibutoxy groups, in turn, modulate its physical properties, such as solubility and crystallinity. Dinitrobenzene derivatives are known to be valuable in medicinal chemistry, with some exhibiting activities as antitubercular agents and finding use in the synthesis of various pharmaceuticals.[1][2][3][4] This guide will delve into the key chemical and physical characteristics of this compound, offering insights into its synthesis, reactivity, and safe handling.
Molecular Structure and Identifiers
The foundational structure of 1,2-Dibutoxy-4,5-dinitrobenzene consists of a benzene ring substituted with two adjacent butoxy groups and two adjacent nitro groups.
| Identifier | Value |
| IUPAC Name | 1,2-Dibutoxy-4,5-dinitrobenzene |
| Molecular Formula | C₁₄H₂₀N₂O₆ |
| Molecular Weight | 312.32 g/mol |
| Canonical SMILES | CCCCOCC1=C(C=C(C(=C1)[O-])[O-])OCCCC |
| InChI Key | (Not available) |
| CAS Number | (Not available) |
Physicochemical Properties
| Property | Estimated Value/Information | Basis of Estimation |
| Appearance | Pale yellow to yellow crystalline solid. | Based on the appearance of 1,2-dimethoxy-4,5-dinitrobenzene.[7] |
| Melting Point | Lower than 1,2-dimethoxy-4,5-dinitrobenzene (133-135 °C). The longer butyl chains will likely disrupt crystal packing. | Structure-property relationship. |
| Boiling Point | Significantly higher than 1,2-dimethoxy-4,5-dinitrobenzene due to increased molecular weight and van der Waals forces. | Structure-property relationship. |
| Solubility | Likely soluble in common organic solvents like dichloromethane, chloroform, ethyl acetate, and acetone. Poorly soluble in water. The butoxy groups will increase lipophilicity compared to the methoxy analog. | General solubility of similar organic compounds. |
| Thermal Stability | Dinitroaromatic compounds are known to be thermally sensitive and can decompose exothermically at elevated temperatures.[8] | General knowledge of nitroaromatic compounds. |
Synthesis and Purification
A plausible and efficient method for the synthesis of 1,2-Dibutoxy-4,5-dinitrobenzene is the Williamson ether synthesis, starting from the readily available precursor, 1,2-dihydroxy-4,5-dinitrobenzene.
Proposed Synthesis Workflow
Caption: Proposed Williamson ether synthesis of 1,2-Dibutoxy-4,5-dinitrobenzene.
Detailed Experimental Protocol
Materials:
-
1,2-Dihydroxy-4,5-dinitrobenzene
-
1-Bromobutane (or 1-iodobutane for higher reactivity)
-
Anhydrous potassium carbonate (K₂CO₃) or another suitable base
-
Anhydrous acetone or dimethylformamide (DMF)
-
Ethyl acetate
-
Hexane
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of 1,2-dihydroxy-4,5-dinitrobenzene (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (2.5 eq).
-
Stir the mixture vigorously at room temperature for 15 minutes.
-
Add 1-bromobutane (2.2 eq) to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction (typically 4-6 hours), cool the mixture to room temperature.
-
Filter the solid precipitate (inorganic salts) and wash with acetone.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Dissolve the crude product in ethyl acetate and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Chemical Reactivity
The reactivity of 1,2-Dibutoxy-4,5-dinitrobenzene is primarily dictated by the electron-withdrawing nature of the two nitro groups, which activates the benzene ring towards certain reactions.
Reduction of Nitro Groups
The nitro groups can be readily reduced to amino groups using various reducing agents, such as catalytic hydrogenation (e.g., H₂/Pd-C), tin(II) chloride, or sodium dithionite. This transformation yields 1,2-dibutoxy-4,5-diaminobenzene, a valuable precursor for the synthesis of heterocyclic compounds like benzimidazoles and quinoxalines.
Caption: Reduction of the nitro groups of 1,2-Dibutoxy-4,5-dinitrobenzene.
Nucleophilic Aromatic Substitution (SNAr)
While the alkoxy groups are generally poor leaving groups, the strong activation by the two nitro groups can facilitate nucleophilic aromatic substitution (SNAr) reactions under specific conditions with potent nucleophiles. However, substitution of the nitro groups is more likely if a suitable leaving group is present at another position on the ring.
Spectroscopic Analysis
The following are predicted spectroscopic data for 1,2-Dibutoxy-4,5-dinitrobenzene based on the analysis of its structural analog, 1,2-dimethoxy-4,5-dinitrobenzene, and general principles of spectroscopy.[5][9][10]
¹H NMR Spectroscopy
| Protons | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Integration |
| Aromatic-H | ~7.5 - 8.0 | s | 2H |
| -O-CH₂- | ~4.0 - 4.2 | t | 4H |
| -CH₂- | ~1.7 - 1.9 | m | 4H |
| -CH₂- | ~1.4 - 1.6 | m | 4H |
| -CH₃ | ~0.9 - 1.0 | t | 6H |
Note: The exact chemical shifts will be dependent on the solvent used.
¹³C NMR Spectroscopy
| Carbon | Chemical Shift (δ, ppm) (Predicted) |
| Aromatic C-O | ~150 - 155 |
| Aromatic C-NO₂ | ~140 - 145 |
| Aromatic C-H | ~110 - 115 |
| -O-CH₂- | ~70 - 75 |
| -CH₂- | ~30 - 35 |
| -CH₂- | ~18 - 22 |
| -CH₃ | ~13 - 15 |
Infrared (IR) Spectroscopy
| Functional Group | Wavenumber (cm⁻¹) (Predicted) |
| Aromatic C-H stretch | ~3100 - 3000 |
| Aliphatic C-H stretch | ~2960 - 2850 |
| Asymmetric NO₂ stretch | ~1550 - 1520 |
| Symmetric NO₂ stretch | ~1350 - 1320 |
| Aromatic C=C stretch | ~1600 and ~1475 |
| C-O-C stretch | ~1250 - 1000 |
Mass Spectrometry (MS)
-
Molecular Ion (M⁺): m/z = 312.1372 (calculated for C₁₄H₂₀N₂O₆)
-
Fragmentation Pattern: Expect to see fragmentation corresponding to the loss of butoxy groups, nitro groups, and cleavage of the butyl chains.
Safety and Handling
The safety and handling precautions for 1,2-Dibutoxy-4,5-dinitrobenzene should be based on those for similar dinitroaromatic compounds.
-
Hazard Statements: Harmful if swallowed. May cause skin and eye irritation. Dinitroaromatic compounds are often classified as toxic and may have long-term health effects.[10]
-
Precautionary Statements:
-
Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Handle in a well-ventilated area or in a fume hood.
-
Avoid breathing dust, fumes, or vapors.
-
Avoid contact with skin and eyes.
-
Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.
-
Potential Applications in Drug Development
Dinitrobenzene derivatives are important intermediates in the synthesis of various pharmaceuticals.[1][4] The ability to reduce the nitro groups to amines allows for the construction of more complex molecules with potential biological activity. The dibutoxy groups can enhance the lipophilicity of the molecule, which can be advantageous for drug delivery and cell permeability. Potential areas of application include the development of:
-
Antitubercular agents: Some dinitrobenzoylhydrazone derivatives have shown promising activity against Mycobacterium tuberculosis.[2]
-
Enzyme inhibitors: The core scaffold can be modified to target specific enzymes involved in disease pathways.
-
Building blocks for heterocyclic synthesis: The corresponding diamine is a key precursor for a wide range of heterocyclic compounds with diverse pharmacological properties.
Conclusion
1,2-Dibutoxy-4,5-dinitrobenzene is a nitroaromatic compound with significant potential as a synthetic intermediate. While direct experimental data is scarce, a comprehensive understanding of its chemical properties can be achieved through a comparative analysis with its dimethoxy analog. This guide provides a foundational understanding of its synthesis, reactivity, and spectroscopic characteristics, offering valuable insights for researchers in organic synthesis and drug discovery. Further experimental validation of the properties outlined herein is encouraged to fully elucidate the potential of this versatile molecule.
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